molecular formula C17H15BrN4O5S2 B2936799 5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 307505-11-9

5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2936799
CAS No.: 307505-11-9
M. Wt: 499.35
InChI Key: DMMGRHSOOFABLO-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide ( 307505-11-9) is a synthetic organic compound with a molecular formula of C17H15BrN4O5S2 and a molecular weight of 499.36 g/mol . This complex molecule features a brominated thiophene ring linked via a carboxamide bridge to a phenylsulfonamide group, which is further connected to a 2,6-dimethoxypyrimidine ring . The distinct architecture of this compound, particularly the presence of the sulfonamide moiety, is characteristic of molecules explored for their biological activity. Sulfonamide derivatives are a well-known class in medicinal chemistry, frequently investigated for their antimicrobial properties and as enzyme inhibitors . The bromine atom on the thiophene ring enhances electrophilic reactivity and can be a crucial site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, making it a valuable building block for creating a library of derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery projects. It is offered with a purity of 90% or higher and is available for purchase in quantities ranging from 2mg to 100mg . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O5S2/c1-26-15-9-14(20-17(21-15)27-2)22-29(24,25)11-5-3-10(4-6-11)19-16(23)12-7-8-13(18)28-12/h3-9H,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMGRHSOOFABLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22N4O7S, with a molecular weight of 474.5 g/mol. Its structural formula is characterized by the presence of a thiophene ring, a sulfamoyl group, and a dimethoxypyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, derivatives of thiophene have been noted for their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers .
  • Antimicrobial Effects : The sulfamoyl group is known for its antibacterial properties. Compounds containing this functional group have demonstrated effectiveness against a range of bacterial strains, suggesting potential utility in treating infections .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study explored the antitumor effects of various thiophene derivatives in MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The compound under review showed promising results in combination therapies with doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene ring and the sulfamoyl group significantly influence biological activity. For instance:

ModificationEffect on Activity
BrominationIncreases antitumor potency
Dimethoxy GroupEnhances solubility and bioavailability
Sulfamoyl GroupCritical for antimicrobial action

This table summarizes how specific structural elements contribute to the overall efficacy of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key Analogues:

5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3) Structure: Replaces the dimethoxypyrimidine-sulfamoylphenyl group with a 4-methylpyridin-2-yl amine. Synthesis: Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine (80% yield) . Activity: Demonstrated moderate antibacterial efficacy, suggesting the pyridinyl group enhances membrane permeability but reduces target affinity compared to bulkier sulfamoyl derivatives.

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)

  • Structure : Features a pentanamide backbone with a pyridin-2-yl sulfamoyl group.
  • Physical Properties : Molecular formula C24H23N5O5S, 83% yield, yellowish-white solid .
  • Comparison : The absence of a bromothiophene moiety and inclusion of a dioxoisoindolinyl group likely reduce electrophilic reactivity, impacting biological activity.

Sulfamethoxazole-Related Compounds

  • Example : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Related Compound A).
  • Structure : Substitutes thiophene with an isoxazole ring and lacks bromine.
  • Relevance : Highlights the importance of sulfonamide/sulfamoyl groups in antimicrobial activity, though the absence of a halogen or heterocyclic thiophene reduces potency .
Structural Comparison Table:
Compound Name Core Heterocycle Key Substituents Molecular Weight Yield (%) Notable Properties
Target Compound Thiophene 5-Br, 2,6-dimethoxypyrimidine-sulfamoyl Not Provided Not Given Likely high steric bulk
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) Thiophene 5-Br, 4-methylpyridin-2-yl ~330.2 80 Antibacterial activity
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6) Pentanamide Pyridin-2-yl sulfamoyl, dioxoisoindolinyl 493.53 83 High yield, low reactivity
N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Sulfamethoxazole RC-A) Isoxazole Acetamide, methylisoxazole 295.31 Not Given Standard antimicrobial scaffold

Pharmacological and Physical Property Trends

  • Sulfamoyl vs.
  • Heterocyclic Influence : The 2,6-dimethoxypyrimidine moiety in the target compound may improve kinase inhibition compared to pyridinyl or isoxazolyl groups due to its hydrogen-bonding capacity .

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